molecular formula C23H27N5O B5481313 (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5481313
M. Wt: 389.5 g/mol
InChI Key: DKCBXJGBRSSMGK-UHFFFAOYSA-N
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Description

(4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound with a unique structure that combines pyrimidine, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone include:

  • (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-3-yl)piperidin-1-yl]methanone
  • (4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-4-yl)piperidin-1-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows for distinct reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-methyl-2-propan-2-ylpyrimidin-5-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-15(2)22-24-13-19(16(3)26-22)23(29)28-11-9-18(10-12-28)21-20(14-25-27-21)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBXJGBRSSMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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